molecular formula C10H11N3O2 B1387815 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole CAS No. 286837-93-2

2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole

Cat. No. B1387815
M. Wt: 205.21 g/mol
InChI Key: FDSPVFOXTZKCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole (EMNB) is a heterocyclic compound with a wide range of applications in various scientific fields. EMNB has been used in a variety of research studies including those related to drug design, biotechnology, and nanotechnology. In addition, EMNB has been used as a catalyst in organic synthesis, as a dye sensitizer, and as a corrosion inhibitor.

Scientific Research Applications

2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been used in a variety of scientific research applications. One of the most important applications is in drug design. 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been used as a starting material in the synthesis of various pharmaceuticals, including antifungals, anti-inflammatory agents, and anti-cancer drugs. 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has also been used as a catalyst in organic synthesis, as a dye sensitizer, and as a corrosion inhibitor. In addition, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been used in biotechnological applications, such as the production of enzymes and antibodies. Finally, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been used in nanotechnology for the production of nanomaterials.

Mechanism Of Action

The mechanism of action of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is not fully understood. However, it is believed that 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole binds to certain proteins in the cell, which then causes a conformational change in the protein. This conformational change then leads to a change in the activity of the protein, which in turn leads to a change in the cell’s behavior. For example, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth or death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole are not fully understood. However, it has been shown to have a variety of effects on cells, including the inhibition of cell growth and death. In addition, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been shown to modulate the activity of certain enzymes, which can lead to changes in the cell’s metabolism. Finally, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole has been shown to have a variety of effects on the immune system, including the inhibition of certain immune responses.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole in laboratory experiments is its stability. 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is a relatively stable compound and is not easily degraded by light or heat. In addition, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is relatively non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to using 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole in laboratory experiments. For example, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole is relatively expensive and may not be cost-effective for some laboratory experiments.

Future Directions

There are a number of potential future directions for 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole research. One potential direction is to further investigate the mechanism of action of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole and to develop new applications for 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole in drug design, biotechnology, and nanotechnology. In addition, further research could be done to investigate the biochemical and physiological effects of 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole and to develop new methods for synthesizing 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole. Finally, further research could be done to investigate the advantages and limitations of using 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole in laboratory experiments and to develop new methods for using 2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole in laboratory experiments.

properties

IUPAC Name

2-ethyl-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-10-11-8-6-7(13(14)15)4-5-9(8)12(10)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSPVFOXTZKCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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